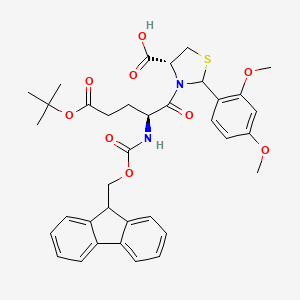

Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH

Description

The exact mass of the compound Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH is 676.24545203 g/mol and the complexity rating of the compound is 1130. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4R)-2-(2,4-dimethoxyphenyl)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H40N2O9S/c1-36(2,3)47-31(39)17-16-28(37-35(43)46-19-27-24-12-8-6-10-22(24)23-11-7-9-13-25(23)27)32(40)38-29(34(41)42)20-48-33(38)26-15-14-21(44-4)18-30(26)45-5/h6-15,18,27-29,33H,16-17,19-20H2,1-5H3,(H,37,43)(H,41,42)/t28-,29-,33?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMMQKBJHHOLTLN-QXSWOPKKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)N1C(CSC1C2=C(C=C(C=C2)OC)OC)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](C(=O)N1[C@@H](CSC1C2=C(C=C(C=C2)OC)OC)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H40N2O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

676.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH used for in peptide synthesis

An In-Depth Technical Guide to Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH in Advanced Peptide Synthesis

Abstract

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the production of synthetic peptides for research, diagnostics, and therapeutics. However, its efficiency is often hampered by the phenomenon of on-resin peptide aggregation, particularly when synthesizing "difficult sequences." These sequences, rich in hydrophobic residues or prone to forming stable secondary structures like β-sheets, can lead to poor solvation, incomplete reactions, and ultimately, failed syntheses. This guide provides a deep, mechanistic exploration of a powerful solution to this challenge: the use of pseudoproline dipeptides, with a specific focus on the cysteine-derived building block, Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH . We will dissect its structure, mechanism of action, and strategic application, providing researchers and drug development professionals with the technical insights required to leverage this technology for the successful synthesis of previously intractable peptides.

The Fundamental Challenge: Peptide Aggregation in SPPS

During SPPS, the elongating peptide chain is covalently anchored to an insoluble resin support. As the chain grows, particularly beyond 10-15 residues, it can adopt organized secondary structures. The most detrimental of these is the intermolecular β-sheet, where multiple peptide chains align and form a network of hydrogen bonds. This process effectively causes the peptide-resin matrix to collapse.

Consequences of Aggregation:

-

Poor Solvation: The aggregated chains are no longer properly solvated by the synthesis solvents (e.g., DMF, NMP), physically shielding the N-terminal amine.[1]

-

Incomplete Reactions: Both the Fmoc-deprotection and the subsequent amino acid coupling steps become slow and inefficient, leading to a high proportion of deletion sequences in the crude product.[1][2]

-

Synthesis Failure: In severe cases, the reactive sites become completely inaccessible, leading to a total failure of the synthesis.[3]

The following diagram illustrates the core problem of aggregation that disrupts the synthetic cycle.

Caption: The Problem: Inter-chain aggregation leading to an inaccessible, insoluble state.

The Pseudoproline Dipeptide Solution

First described by Mutter et al., pseudoproline dipeptides are a class of building blocks designed to proactively prevent aggregation.[1][4] They are derived from Ser, Thr, or Cys residues where the side-chain hydroxyl or thiol group is condensed with an aldehyde or ketone to form a temporary, five-membered oxazolidine or thiazolidine ring, respectively.[1][5]

This cyclic structure mimics the conformational constraints of a natural proline residue. Proline is a well-known "helix breaker" because its rigid ring structure restricts the phi (φ) dihedral angle and favors a cis-amide bond conformation over the typical trans conformation. This introduction of a "kink" into the peptide backbone effectively disrupts the regular, linear geometry required for β-sheet formation.[1][5][6]

Anatomy and Mechanism of Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH

This specific reagent is a pre-formed dipeptide designed for seamless integration into standard Fmoc-SPPS protocols. Let's dissect its components:

-

Fmoc- (Fluorenylmethyloxycarbonyl): The base-labile N-terminal protecting group that is removed at the start of each coupling cycle with a piperidine solution.

-

-Glu(OtBu)- (Glutamic Acid with tert-Butyl protection): The first amino acid of the dipeptide unit. Its side-chain carboxyl group is protected by an acid-labile OtBu group to prevent side reactions.

-

-Cys(Psi(Dmp,H)pro)-OH (Cysteine Pseudoproline): This is the core functional unit.

-

Cys: The native amino acid is Cysteine.

-

Psi(...pro): Denotes the pseudoproline structure.

-

Dmp (Dimethylproline derivative): Specifically refers to a 2,2-dimethylthiazolidine ring. This structure is formed by reacting the cysteine backbone and side-chain thiol with acetone.[7] The two methyl groups are critical for ensuring the ring is labile enough to be cleaved by trifluoroacetic acid (TFA) at the end of the synthesis.[7]

-

-OH: The free C-terminal carboxylic acid, ready for activation and coupling to the N-terminus of the growing peptide chain on the resin.

-

Mechanism of Action

The incorporation of the Cys(Psi(Dmp,H)pro) moiety provides a multi-faceted solution to aggregation.

Caption: The Solution: The thiazolidine ring creates a kink, disrupting aggregation.

Key Advantages:

| Feature | Advantage | Scientific Rationale |

| Structure Disruption | Prevents β-sheet formation and on-resin aggregation. | The thiazolidine ring imposes a proline-like kink, favoring a cis-amide bond that disrupts the geometry required for inter-chain hydrogen bonding.[1][5] |

| Enhanced Solubility | Improves solvation of the peptide-resin complex. | By breaking up aggregates, the peptide chains are more exposed to synthesis solvents (DMF/NMP), facilitating reagent access.[1][8] |

| Improved Yield & Purity | Leads to higher quality crude product with fewer deletion sequences. | Efficient solvation ensures that both Fmoc-deprotection and amino acid coupling reactions proceed to completion.[2][3] |

| Racemization Suppression | Minimizes epimerization of the C-terminal Cysteine residue. | C-terminal Cys is notoriously prone to racemization during activation. The rigid thiazolidine structure protects the α-carbon, making it a superior choice for Cys-containing peptide fragments in convergent synthesis.[5][9][10] |

| Cyclization Enhancement | Facilitates on-resin macrocyclization, especially disulfide bridging. | The induced "kink" pre-organizes the linear peptide into a conformation that is more favorable for ring closure, significantly accelerating cyclization reactions.[5][6] |

Experimental Protocols and Strategic Implementation

The primary advantage of using pre-formed pseudoproline dipeptides like Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH is their ease of use. They are incorporated using standard, well-established SPPS protocols.

Protocol 1: Incorporation of the Pseudoproline Dipeptide

This protocol assumes a standard Fmoc-SPPS workflow on an automated synthesizer or manual reaction vessel.

-

Resin Preparation: Start with the appropriate resin (e.g., Rink Amide for C-terminal amides) that has undergone the coupling of the preceding amino acid and subsequent Fmoc deprotection.

-

Activation of the Dipeptide:

-

In a separate vessel, dissolve Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH (3-5 eq.) and a suitable coupling reagent (e.g., HATU, HBTU; 3-5 eq.) in a minimal volume of DMF or NMP.

-

Add an activation base, typically diisopropylethylamine (DIPEA) (6-10 eq.), to the mixture.

-

Vortex briefly. The solution is now "activated".

-

-

Coupling Reaction:

-

Immediately transfer the activated dipeptide solution to the reaction vessel containing the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature. Microwave irradiation can be used to accelerate the coupling if necessary.[11]

-

-

Washing: After the coupling is complete, thoroughly wash the resin with DMF followed by DCM to remove excess reagents and byproducts.

-

Continuation: Proceed to the next cycle of Fmoc deprotection and coupling of the subsequent amino acid.

Protocol 2: Final Cleavage and Deprotection

-

Resin Preparation: Wash the final peptide-resin thoroughly with DCM and dry it under vacuum.[12]

-

Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail in a well-ventilated fume hood. A standard, highly effective cocktail is TFA/H₂O/Triisopropylsilane (TIS) in a 95:2.5:2.5 (v/v/v) ratio .[2][13]

-

TFA: The strong acid that cleaves the peptide from the resin and removes acid-labile protecting groups like OtBu, Boc, and the Dmp-thiazolidine ring.[5][14]

-

H₂O & TIS: Scavengers that capture and neutralize the reactive carbocations generated during the cleavage process, preventing re-attachment to sensitive residues like Trp or Met.[12]

-

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dried peptide-resin (approx. 5-10 mL per 0.5 g of resin).

-

Allow the reaction to proceed for 2-3 hours at room temperature with gentle agitation.

-

-

Peptide Isolation:

-

Filter the resin and collect the TFA filtrate, which now contains the deprotected peptide.

-

Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times to remove residual scavengers.

-

Dry the final peptide pellet under vacuum. The peptide is now ready for purification by RP-HPLC.

-

The final step regenerates the native peptide structure, leaving no trace of the pseudoproline moiety.

Caption: The Final Step: TFA cleavage regenerates the native Cysteine residue.

Strategic Considerations for Placement

Empirical guidelines suggest the following for optimal results:

-

Insert a pseudoproline dipeptide approximately every 5-7 amino acids within a difficult sequence.[8]

-

Position them strategically before known hydrophobic clusters or regions predicted to form β-sheets.[8]

-

Avoid placing them immediately adjacent to an existing Proline residue; a separation of at least two residues is recommended.[8]

Conclusion

Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH is more than just a protected amino acid; it is an advanced chemical tool engineered to solve a fundamental problem in peptide synthesis. By acting as a reversible, structure-disrupting element, it keeps the growing peptide chain solvated and reactive, enabling the synthesis of long and complex sequences with significantly improved yield and purity.[1][3] Its specific utility in suppressing Cys racemization and enhancing macrocyclization further extends its application to the production of sophisticated peptide drugs and research tools.[5][6] For any researcher encountering challenges with "difficult sequences" containing a Glu-Cys motif, the adoption of this pseudoproline dipeptide represents a powerful, validated, and straightforward strategy for achieving synthetic success.

References

-

Aapptec Peptides. (2019, November 15). Pseudoproline Dipeptides. Aapptec. Retrieved from [Link]

-

ProQuest. (n.d.). DMT cysteine protection. ProQuest. Retrieved from [Link]

-

Merck Millipore. (n.d.). Pseudoproline dipeptides in Fmoc-solid phase peptide synthesis. Merck KGaA. Retrieved from [Link]

-

Postma, T. M., & Albericio, F. (2014). Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis. Organic Letters, 16(6), 1772–1775. Retrieved from [Link]

-

Merck Millipore. (n.d.). Pseudoproline Product Spotlight. Merck KGaA. Retrieved from [Link]

-

Peptides International. (n.d.). Fmoc-Lys(Boc)-Cys(Psi(Me,Me)pro)-OH. Peptides International. Retrieved from [Link]

-

Brimble, M. A., et al. (2018). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angewandte Chemie International Edition, 57(32), 10044-10065. Retrieved from [Link]

-

Harris, P. W. R., et al. (2021). Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid‐Phase Peptide Synthesis. Chemistry – A European Journal, 27(42), 10834-10839. Retrieved from [Link]

- Yoo, T. H., & Lee, J. H. (2020). Epimerization-free preparation of c-terminal cys peptide acid by Fmoc SPPS using pseudoproline-type protecting group. The Journal of Organic Chemistry, 85(3), 1674–1679.

-

ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. Retrieved from [Link]

-

Research Science Alliance. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube. Retrieved from [Link]

-

Biri, D., et al. (2020). Improved acylation of pseudoproline: masked threonine in flow peptide chemistry. ChemRxiv. Retrieved from [Link]

Sources

- 1. chempep.com [chempep.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. DMT cysteine protection - ProQuest [proquest.com]

- 5. bachem.com [bachem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pseudoproline Product Spoltlight | Merck [merckmillipore.com]

- 9. peptide.com [peptide.com]

- 10. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid‐Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

structure and properties of Cys(Psi(Dmp,H)pro) pseudoproline dipeptides

Advanced Technical Guide: Structure and Properties of Cys( pro) Pseudoproline Dipeptides

Executive Summary: The Cysteine Aggregation Solution

In Solid Phase Peptide Synthesis (SPPS), "difficult sequences" often fail due to inter-chain

The Cys(

-

Structure Disruption: Induces a "kink" in the backbone, preventing aggregation.[1]

-

Racemization Suppression: Prevents the high racemization rates common with Cys(Trt) coupling.

-

Tuned Acid Lability: The electron-rich Dmp group ensures the ring opens cleanly in standard TFA cocktails, unlike unsubstituted thiazolidines.

Chemical Architecture & Mechanism

The Structural Core

The notation Cys(Psi(Dmp,H)pro) describes a dipeptide unit (Fmoc-Xaa-Cys-...) where the Cysteine is cyclized.

- (Psi): Denotes the pseudo-proline structure.[2]

-

Thiazolidine Ring: Unlike Ser/Thr (which form oxazolidines), Cys condenses with an aldehyde to form a 5-membered thiazolidine ring containing the backbone nitrogen (

) and the side-chain sulfur ( -

Dmp,H: The C2 position of the ring is substituted with a 2,4-dimethoxyphenyl (Dmp) group and a Hydrogen atom.

The "Dmp Switch" – Tuning Stability

Standard thiazolidines (derived from formaldehyde) are exceptionally stable and often require harsh reagents (Hg(II) or HF) to open. The Dmp group is the critical innovation.

-

Mechanism: The 2,4-dimethoxy substitution makes the phenyl ring highly electron-rich. Upon exposure to Trifluoroacetic Acid (TFA), the ring oxygen/sulfur protonates, and the Dmp group stabilizes the resulting carbocation intermediate via resonance.

-

Result: This lowers the activation energy for hydrolysis, allowing the ring to open and regenerate the free thiol and native backbone during the standard global deprotection step (95% TFA).

Visualization: Structural Dynamics

The following diagram illustrates the equilibrium and acid-catalyzed opening of the Cys pseudoproline.

Figure 1: The acid-labile "Dmp Switch" mechanism allows the stable thiazolidine ring to cleave under standard SPPS conditions.

Comparative Analysis: Cys Protecting Groups

To understand the specific utility of Cys(

| Feature | Cys(Trt) (Standard) | Cys(Acm) (Orthogonal) | Thiazolidine (Unsubst.) | Cys( |

| Structure | Linear (Bulky Trityl group) | Linear (Acetamidomethyl) | Cyclic (Thiazolidine) | Cyclic (Dmp-Thiazolidine) |

| Aggregation | High Risk (No disruption) | High Risk | Low (Induces Kink) | Low (Induces Kink) |

| Racemization | High (During coupling) | Moderate | Low | Very Low (Ring constraint) |

| Deprotection | 95% TFA (Fast) | Iodine / Tl(III) | HF or Hg(II) (Harsh) | 90-95% TFA (Standard) |

| Solubility | Moderate | Moderate | High | Very High |

| Cost | Low | Medium | Medium | High |

Key Insight: Use Cys(

Experimental Protocols

Coupling Strategy

Cys pseudoprolines are supplied as dipeptides (e.g., Fmoc-Val-Cys(

Protocol:

-

Reagents: Use standard activators. PyBOP/DIPEA or DIC/Oxyma are recommended.[6]

-

Stoichiometry: Use 2.5 – 3.0 equivalents relative to resin loading.

-

Coupling Time: 2 to 4 hours. The bulky nature of the dipeptide requires extended coupling times compared to standard amino acids.

-

Monitoring: Standard Kaiser test or Chloranil test.

-

Note: The secondary amine of the pseudoproline (after Fmoc removal) reacts slowly with ninhydrin; Chloranil is preferred for checking deprotection of the previous step.

-

Deprotection & Cleavage (The Critical Step)

The Dmp-thiazolidine ring requires sufficient water concentration to hydrolyze the intermediate iminium ion.

Recommended Cocktail (Reagent K modified):

-

TFA: 90%

-

Phenol: 2.5% (Optional, but helps with Dmp scavenging)

-

Water: 2.5% (Crucial for hydrolysis)[3]

-

Thioanisole/TIS: 2.5% (Scavengers)[3]

-

Dithiothreitol (DTT): 2.5% (Prevents re-attachment or oxidation)

Procedure:

-

Suspend resin in the cleavage cocktail.

-

Agitate for 3.0 – 4.0 hours at room temperature.

-

Expert Note: While Cys(Trt) cleaves in 1 hour, the Cys(

pro) ring opening is the rate-limiting step. Do not shorten this time.

-

-

Precipitate in cold diethyl ether as standard.

Storage and Stability[7]

-

Solid State: Stable at -20°C for >1 year. Keep desiccated.

-

In Solution: Use immediately. The dipeptide is prone to hydrolysis in wet solvents or slow oxidation.

Mechanistic Workflow: SPPS Integration

The following flowchart details the decision matrix for integrating this building block into a synthesis campaign.

Figure 2: Decision matrix and workflow for implementing Cys pseudoprolines in peptide synthesis.

References

-

Mutter, M., et al. (1995). "Pseudoprolines: A new concept for the synthesis of 'difficult' sequences." Journal of the American Chemical Society.

-

Sampson, W. R., et al. (1999). "The synthesis of difficult peptides using cysteine-derived pseudoprolines."[3] Journal of Peptide Science.

-

ChemPep Technical Notes. "Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield."

-

Merck Millipore. "Extending pseudoprolines beyond Ser and Thr." Novabiochem Letters.

-

Postma, T. M., & Albericio, F. (2014). "Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement." Organic Letters.

Overcoming Aggregation in SPPS: The Mechanistic and Practical Advantages of Thiazolidine-Based Pseudoprolines

Executive Summary

Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone of modern peptide therapeutic development. However, the synthesis of long, hydrophobic, or structurally complex peptides is frequently derailed by on-resin aggregation. Thiazolidine-based pseudoprolines—derived from cysteine—offer a powerful, mechanistically sound solution to this bottleneck. By temporarily enforcing a cis-amide backbone conformation, these building blocks disrupt β-sheet formation, dramatically enhancing solvation, coupling efficiency, and overall yield. This technical guide explores the causality behind their efficacy, details their specific advantages in cysteine-rich sequences and macrocyclization, and provides validated experimental protocols for their integration.

The Mechanistic Barrier: On-Resin Aggregation

During stepwise Fmoc-SPPS, the growing peptide chain naturally adopts extended trans-amide conformations. As the sequence lengthens—typically around 8 to 15 residues—these extended chains begin to interact via interchain hydrogen bonding, forming stable β-sheet networks[1](). This aggregation physically excludes solvents and incoming activated amino acids from the reactive N-terminus, leading to incomplete acylations, sluggish deprotections, and a complex mixture of deletion sequences that are notoriously difficult to purify.

The Pseudoproline Solution

Pseudoproline dipeptides act as temporary, reversible proline mimetics. When a native serine, threonine, or cysteine residue is reacted with a ketone (such as acetone) or aldehyde, it forms a five-membered heterocyclic ring: an oxazolidine (for Ser/Thr) or a thiazolidine (for Cys)[1]().

The steric bulk of this ring system, particularly the substituents at the C2 position (e.g., 2,2-dimethyl), strongly biases the preceding peptide bond toward a cis-amide conformation. This introduces a sharp "kink" in the peptide backbone, which physically prevents the linear alignment required for β-sheet formation[2]().

Mechanism of SPPS aggregation disruption via thiazolidine-induced cis-amide backbone kinking.

Thiazolidine-Specific Advantages in Peptide Engineering

While oxazolidines (Ser/Thr) are widely used, thiazolidine pseudoprolines (derived from Cysteine) offer unique, highly specialized benefits for complex peptide engineering.

Dual-Action Thiol Protection and Solubilization

Cysteine-rich peptides (e.g., conotoxins, defensins, and insulin precursors) are highly prone to aggregation and require orthogonal protection strategies for complex disulfide routing. Thiazolidine pseudoprolines serve a dual purpose: they act as a robust protecting group for the highly reactive sulfhydryl side chain of cysteine while simultaneously serving as a backbone-disrupting solubilizing agent[3]().

Enhancement of Macrocyclization

Head-to-tail macrocyclization is often kinetically unfavorable due to the entropic cost of bringing the N- and C-termini together. By forcing a cis-amide bond, thiazolidine pseudoprolines act as potent "turn inducers." Studies have shown that the inclusion of Cys pseudoprolines significantly reduces macrocyclization reaction times and increases cyclic yields from ~50% to near quantitative levels by pre-organizing the peptide backbone into a cyclization-competent geometry[4]().

Synergy with Native Chemical Ligation (NCL)

In convergent protein synthesis via NCL, peptide hydrazides are frequently converted to thioesters via NaNO₂ activation in acidic conditions. Standard N-terminal cysteine protecting groups often degrade under these conditions. However, the thiazolidine ring is highly stable during the NaNO₂-mediated activation step in TFA, allowing for the direct, high-yield synthesis of N-terminal thiazolidine-containing peptide thioesters[5]().

Quantitative Impact on Synthesis Metrics

The integration of thiazolidine dipeptides dramatically alters the kinetic landscape of SPPS. The table below summarizes the quantitative improvements expected when transitioning from standard SPPS to a pseudoproline-assisted workflow.

Table 1: Comparative Synthesis Metrics for Difficult Sequences

| Metric | Standard Fmoc-SPPS | Pseudoproline-Assisted SPPS | Mechanistic Driver |

| Average Coupling Yield | 60 - 85% (drops after 10 residues) | >98% (sustained) | Disruption of β-sheet aggregates allows free diffusion of activated esters[1](). |

| Aspartimide Formation | High (in susceptible Asp-X sequences) | Suppressed | Steric bulk and conformational constraint block the succinimide intermediate[6](). |

| Macrocyclization Yield | 40 - 70% | 95 - 100% | Cis-amide preference pre-organizes termini, lowering the entropic barrier[4](). |

| Crude Purity (HPLC) | Often <30% for >30-mers | 70 - 90% | Elimination of deletion sequences caused by incomplete acylation/deprotection[2](). |

Experimental Methodologies and Protocols

The Rationale for Preformed Dipeptides

A critical rule in pseudoproline chemistry is that pseudoprolines must be introduced as preformed dipeptides (e.g., Fmoc-Xaa-Cys(ΨDmp,HPro)-OH). Attempting to couple an amino acid to the N-terminus of a resin-bound pseudoproline monomer generally results in near-total failure. The causality is purely steric: the bulky thiazolidine ring severely hinders the N-terminal nitrogen, drastically reducing its nucleophilicity[2](). By preforming the dipeptide in solution, this kinetic bottleneck is entirely bypassed.

Step-by-step workflow for the integration and cleavage of thiazolidine pseudoprolines in SPPS.

Protocol: Incorporation of Thiazolidine Dipeptides

This self-validating protocol ensures complete coupling of the sterically hindered dipeptide block.

Reagents:

-

Fmoc-Xaa-Cys(ΨDmp,HPro)-OH (3.0 equivalents)

-

HATU (2.9 equivalents)

-

DIPEA (6.0 equivalents)

-

DMF (Peptide synthesis grade)

Step-by-Step Procedure:

-

Resin Preparation: Ensure the resin-bound peptide is fully Fmoc-deprotected (20% piperidine in DMF, 2 × 10 min) and thoroughly washed with DMF (5 × 1 min).

-

Activation: Dissolve the Fmoc-Xaa-Cys(ΨDmp,HPro)-OH dipeptide and HATU in a minimal volume of DMF. Add DIPEA to initiate activation. Allow pre-activation for 1-2 minutes.

-

Coupling: Add the activated mixture to the resin. Agitate at room temperature. Critical Insight: Because the dipeptide is exceptionally bulky, standard 30-minute couplings are insufficient. A minimum coupling time of 1.5 to 2 hours is required to ensure quantitative yield.

-

Validation: Perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines). If positive, repeat the coupling step.

-

Capping (Optional but Recommended): Treat the resin with Acetic Anhydride/DIPEA/DMF (10:5:85) for 10 minutes to cap any unreacted chains, preventing complex deletion sequences.

Protocol: Global Cleavage and Thiazolidine Ring Opening

Unlike standard protecting groups, the thiazolidine ring requires specific conditions to ensure complete reversion to the native cysteine residue.

Step-by-Step Procedure:

-

Cleavage Cocktail Preparation: Prepare a standard cleavage cocktail of TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v/v). Note: Thioanisole or EDT may be added if other sensitive residues (like Met or Trp) are present.

-

Reaction: Add the cocktail to the dried resin (approx. 10 mL per gram of resin).

-

Incubation: Agitate at room temperature. While standard peptides cleave in 1-2 hours, thiazolidine rings can exhibit higher acid stability depending on the sequence context. An incubation time of 2 to 3 hours is recommended to ensure complete ring opening[4]().

-

Precipitation: Filter the resin and precipitate the cleaved peptide in cold diethyl ether. Centrifuge and wash the pellet twice with cold ether.

-

Lyophilization: Dissolve the crude peptide in ACN/H₂O and lyophilize for downstream HPLC purification.

Conclusion

Thiazolidine-based pseudoprolines represent a paradigm shift in the synthesis of difficult, cysteine-containing peptides. By addressing the root cause of synthesis failure—interchain hydrogen bonding and aggregation—they transform intractable sequences into routine syntheses. Whether utilized for their backbone-disrupting properties, their ability to pre-organize peptides for macrocyclization, or their stability in NCL workflows, they are an indispensable tool for the modern peptide chemist.

References

-

Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis PMC - NIH [Link]

-

Pseudoproline - Wikipedia Wikipedia [Link]

-

Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis Organic Letters - ACS Publications [Link]

-

Direct synthesis of N-terminal thiazolidine-containing peptide thioesters from peptide hydrazides National Institute of Informatics (NII) [Link]

Sources

Unraveling the Knot: A Technical Guide to Pseudoproline-Mediated Disruption of Peptide Aggregation

Abstract

The synthesis of long and complex peptides is frequently hampered by the intrinsic propensity of the growing peptide chain to aggregate. This phenomenon, primarily driven by the formation of intermolecular β-sheet structures, leads to poor reaction kinetics, incomplete synthesis, and challenging purification, ultimately impacting yield and purity. Pseudoproline dipeptides have emerged as a powerful tool to mitigate these challenges. This in-depth technical guide provides a comprehensive overview of the mechanism by which pseudoproline dipeptides disrupt peptide aggregation. We will delve into the structural basis of their function, provide detailed experimental protocols for synthesizing and analyzing aggregation-prone peptides, and present quantitative data to illustrate the profound impact of pseudoproline incorporation. This guide is intended for researchers, scientists, and drug development professionals seeking to overcome the hurdles of synthesizing "difficult" peptide sequences.

The Challenge of Peptide Aggregation: A Molecular Bottleneck

During solid-phase peptide synthesis (SPPS), the growing peptide chain, anchored to a solid support, can engage in intermolecular hydrogen bonding.[1][2] In sequences with a high propensity for secondary structure formation, this leads to the assembly of β-sheets, rendering the N-terminus of the peptide inaccessible for subsequent amino acid coupling.[1][3] This on-resin aggregation manifests as:

-

Reduced coupling efficiency: Steric hindrance prevents the activated amino acid from reaching the N-terminal amine.[1]

-

Incomplete deprotection: The bulky aggregated mass can shield the N-terminal protecting group (e.g., Fmoc) from the deprotection reagent.

-

Low yields and purity: The final product is often a complex mixture of truncated and deletion sequences, necessitating laborious and often inefficient purification.[2][4]

Hydrophobic sequences and peptides known to form amyloid fibrils, such as the Alzheimer's-related Amyloid-beta (Aβ) peptide, are particularly susceptible to these issues.[3][5][6]

Pseudoproline Dipeptides: A Structural Solution

Pseudoproline (Ψ-Pro) dipeptides are derivatives of serine (Ser), threonine (Thr), or cysteine (Cys) where the side chain is cyclized onto the backbone nitrogen, forming an oxazolidine or thiazolidine ring.[1][7] This modification is introduced during synthesis as a dipeptide unit (e.g., Fmoc-Xaa-Ser(ΨPro)-OH) and is fully reversible under standard cleavage conditions (e.g., trifluoroacetic acid, TFA), restoring the native amino acid residue in the final peptide.[1][7]

The key to their function lies in the profound conformational change they impart on the peptide backbone.

The "Kink" Hypothesis: Disrupting the Linear Template

The five-membered ring of the pseudoproline forces a rigid bend, or "kink," in the otherwise flexible peptide chain.[1][7] This is analogous to the conformational restriction imposed by a natural proline residue. This kink disrupts the linear geometry required for the formation of stable, extended β-sheets.

Caption: SPPS workflow highlighting the intervention point for pseudoproline dipeptide incorporation.

Quantifying Aggregation Disruption: Analytical Techniques

Several biophysical techniques can be employed to quantify the reduction in peptide aggregation.

Thioflavin T (ThT) Fluorescence Assay

This assay is a gold standard for monitoring the formation of amyloid fibrils. Thioflavin T is a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid aggregates. [8][9][10] Protocol:

-

Peptide Preparation: Dissolve the lyophilized peptide in a suitable solvent (e.g., HFIP) to disaggregate any pre-formed structures. Evaporate the solvent and resuspend in the assay buffer (e.g., PBS, pH 7.4) to the desired concentration.

-

ThT Solution: Prepare a stock solution of ThT (e.g., 1 mM in water) and filter through a 0.22 µm filter.

-

Assay Setup: In a 96-well black, clear-bottom plate, mix the peptide solution with the ThT solution to a final concentration of ~10-25 µM ThT.

-

Measurement: Monitor the fluorescence intensity over time using a plate reader with excitation at ~440 nm and emission at ~485 nm. [8] Expected Results: Peptides synthesized with pseudoproline are expected to show a significantly longer lag phase and a lower final fluorescence intensity compared to their unmodified counterparts, indicating a reduction in fibril formation.

Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, dimers, and higher-order aggregates. [11][12][13][14] Protocol:

-

Column and Mobile Phase: Select an appropriate SEC column and mobile phase (e.g., phosphate buffer with a salt like NaCl to minimize non-specific interactions).

-

Sample Preparation: Dissolve the peptide in the mobile phase and filter to remove any particulates.

-

Analysis: Inject the sample onto the equilibrated SEC system and monitor the elution profile, typically by UV absorbance at 214 or 280 nm.

-

Data Interpretation: Monomers will elute as a major peak at a specific retention time. Aggregates, being larger, will elute earlier. The relative peak areas can be used to quantify the degree of aggregation.

Expected Results: The chromatogram of a peptide synthesized with pseudoproline will show a predominant monomer peak and significantly reduced or absent peaks corresponding to high molecular weight aggregates.

Limitations and Considerations

While highly effective, the use of pseudoproline dipeptides is not without considerations:

-

Steric Hindrance: The bulky nature of the pseudoproline ring can sometimes lead to slower coupling of the subsequent amino acid. This is why they are almost exclusively used as pre-formed dipeptides. [1]* Aspartimide Formation: In some cases, particularly at elevated temperatures, the presence of a pseudoproline can paradoxically promote the formation of aspartimide side products, especially at Asp-Ser/Thr sequences. [1][7][15][16][17]Careful monitoring and optimization of coupling conditions are therefore crucial.

-

Placement Strategy: The optimal placement of pseudoproline dipeptides within a sequence is often determined empirically. General guidelines suggest introducing them approximately every 6-8 residues and before known aggregation-prone regions.

Conclusion

Pseudoproline dipeptides represent a cornerstone technology for overcoming the challenge of peptide aggregation in SPPS. By inducing a conformational "kink" in the peptide backbone, they effectively disrupt the formation of intermolecular β-sheets, leading to enhanced solubility, improved reaction kinetics, and ultimately, higher yields and purity of the target peptide. The experimental protocols and comparative data presented in this guide provide a framework for researchers to successfully implement this powerful strategy in the synthesis of long and difficult peptide sequences, thereby accelerating research and development in peptide-based therapeutics and diagnostics.

References

-

Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system. RSC Publishing. [Link]

-

Aspartimide formation in peptide chemistry: occurrence, prevention strategies and the role of N-hydroxylamines. Academia.edu. [Link]

-

ASPARTIMIDE FORMATION. Iris Biotech GmbH. [Link]

-

Synthesis of β-amyloid (1-42) Using Microwave Heating on the Biotage® Initiator+ Alstra™. Biotage. [Link]

- Preparation method of GLP-1 analogue.

-

Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Wiley Online Library. [Link]

-

Proton NMR studies of peptide conformations. Indian Academy of Sciences. [Link]

-

Pseudoproline Dipeptides. Aapptec Peptides. [Link]

-

Direct solid-phase synthesis of the beta-amyloid (1-42) peptide using controlled microwave heating. PubMed. [Link]

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]

-

Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera Research. [Link]

-

Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation. PMC. [Link]

-

Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates. PMC. [Link]

-

NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Request PDF. [Link]

-

Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies. [Link]

-

Advances in Size Exclusion Chromatography for the Analysis of Macromolecular Proteins. Waters Corporation. [Link]

-

Successful Use of SEC for Protein and Peptide Aggregate Analysis. Biocompare. [Link]

-

Agilent Biocolumns Application Compendium - Aggregate/Fragment Analysis. Agilent. [Link]

-

NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. American Chemical Society. [Link]

-

Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. MDPI. [Link]

-

Development of Separation Methods for GLP-1 Synthetic Peptides Utilizing a Systematic Protocol and MaxPeak™ High Performance Surface Technology. Waters Corporation. [Link]

-

Data: Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation. Dryad. [Link]

-

NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Bentham Science. [Link]

-

Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin. PubMed. [Link]

-

Examples of thioflavin T aggregation kinetic data and model fits for... ResearchGate. [Link]

-

Peptide aggregation: insights from SEC-HPLC analysis. ResearchGate. [Link]

-

Azapeptide Synthesis Fully Integrated into Standard Solid-Phase Peptide Synthesis (SPPS): Case Study with Azapeptide-GLP-1. ResearchGate. [Link]

-

Fluorescence Lifetime and Intensity of Thioflavin T as Reporters of Different Fibrillation Stages: Insights Obtained from Fluorescence Up-Conversion and Particle Size Distribution Measurements. MDPI. [Link]

-

Glucagon-like peptide-1 analogues: An overview. PMC. [Link]

Sources

- 1. chempep.com [chempep.com]

- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02929F [pubs.rsc.org]

- 6. biotage.com [biotage.com]

- 7. peptide.com [peptide.com]

- 8. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dryad | Data: Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation [datadryad.org]

- 10. mdpi.com [mdpi.com]

- 11. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biocompare.com [biocompare.com]

- 13. agilent.com [agilent.com]

- 14. researchgate.net [researchgate.net]

- 15. (PDF) Aspartimide formation in peptide chemistry: occurrence, prevention strategies and the role of N-hydroxylamines [academia.edu]

- 16. media.iris-biotech.de [media.iris-biotech.de]

- 17. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Structural Disruption in Solid-Phase Peptide Synthesis: A Comparative Analysis of Oxazolidine and Thiazolidine Pseudoproline Protecting Groups

The synthesis of long, complex, or hydrophobic peptides via 9-Fluorenylmethyloxycarbonyl solid-phase peptide synthesis (Fmoc-SPPS) is frequently bottlenecked by sequence-dependent aggregation. As the peptide chain elongates, intermolecular hydrogen bonding drives the formation of secondary structures—primarily

To overcome this thermodynamic hurdle, peptide chemists employ pseudoproline dipeptides —specialized, reversible proline mimetics that chemically enforce structural disruption. This whitepaper provides an in-depth technical analysis of the two primary classes of pseudoprolines: oxazolidine (derived from Serine/Threonine) and thiazolidine (derived from Cysteine), detailing their structural mechanics, chemical stability, and integration into self-validating SPPS workflows.

The Mechanistic Imperative for Pseudoprolines

Pseudoprolines (

The Causality of Structural Disruption

Native peptide bonds overwhelmingly favor the trans conformation (

This cis-amide preference introduces a sharp, physical "kink" into the peptide backbone. The kink breaks the contiguous hydrogen-bond network, preventing the peptide chains from aligning into

Mechanism of pseudoproline-mediated disruption of peptide aggregation during SPPS.

Oxazolidine vs. Thiazolidine: Structural and Chemical Divergence

While both classes function as structure-disrupting agents, their chemical behavior diverges significantly based on the heteroatom present in the ring.

Oxazolidine (Serine/Threonine Derived)

Oxazolidines contain an oxygen atom in the 1,3-position of the 5-membered ring. They are synthesized from the

Thiazolidine (Cysteine Derived)

Thiazolidines contain a sulfur atom in the 1,3-position, derived from the

However, recent kinetic studies have redefined this paradigm. While thiazolidines are undeniably more robust than oxazolidines, their lability is highly sequence-dependent. Modern analytical data demonstrates that many Cys-pseudoprolines can be quantitatively deprotected in standard TFA cocktails within 1 to 6 hours, making them highly viable for complex disulfide-rich peptide synthesis[6].

Quantitative Comparison

| Property | Oxazolidine (Oxa) | Thiazolidine (Thz) |

| Parent Amino Acid | Serine (Ser), Threonine (Thr) | Cysteine (Cys) |

| Heteroatom | Oxygen (O) | Sulfur (S) |

| Ring Structure | 1,3-oxazolidine | 1,3-thiazolidine |

| Standard Building Block | Fmoc-Xaa-Ser/Thr(ψMe,Me pro)-OH | Fmoc-Xaa-Cys(ψMe,Me pro)-OH |

| Acid Lability | Highly labile | Moderately to highly stable |

| Typical Cleavage Time | 1 - 2 hours (TFA/TIS/H₂O) | 1 - 36 hours (Sequence dependent) |

| Primary Application | General disruption of difficult sequences | Thiol protection & macrocyclization |

Synthetic Strategy: The Necessity of Pre-formed Dipeptides

A critical failure point in early pseudoproline applications was the attempt to couple single pseudoproline monomers directly onto the resin.

The Causality of Monomer Failure: If Fmoc-Ser(ψMe,Me pro)-OH is coupled to the resin and subsequently deprotected, the resulting N-terminal amine is a secondary amine embedded within a sterically congested 5-membered ring, flanked by bulky 2,2-dimethyl groups. The nucleophilicity of this amine is severely compromised. When the next activated amino acid attempts to couple to this hindered nitrogen, the reaction kinetics are so poor that massive deletion sequences occur[7].

The Dipeptide Solution: To circumvent this steric bottleneck, pseudoprolines are almost exclusively introduced as pre-formed dipeptides (e.g., Fmoc-Xaa-Yaa(ψMe,Me pro)-OH)[8]. By synthesizing the dipeptide in solution—where harsher conditions, elevated temperatures, and extended reaction times can force the difficult coupling—the peptide chemist can introduce the pseudoproline into the SPPS workflow as a single unit. The N-terminus of the dipeptide (Xaa) is an unhindered primary amine, allowing standard, high-efficiency SPPS elongation to resume immediately[3].

Experimental Methodology: Self-Validating SPPS Workflow

The following protocol outlines a self-validating methodology for incorporating pseudoproline dipeptides into an Fmoc-SPPS workflow. It utilizes in-process analytical checks to ensure that the steric bulk of the dipeptide does not compromise coupling efficiency.

Step-by-Step Protocol

Step 1: Resin Preparation & Fmoc Deprotection

-

Swell the solid support (e.g., Rink Amide AM resin, 0.5 mmol/g) in N,N-dimethylformamide (DMF) for 30 minutes.

-

Treat the resin with 20% piperidine in DMF (2 × 10 min) to remove the N-terminal Fmoc protecting group.

-

Wash thoroughly with DMF (5 × 1 min).

Step 2: Standard Amino Acid Coupling

-

Dissolve the standard Fmoc-amino acid (4.0 eq) and Oxyma Pure (4.0 eq) in DMF.

-

Add N,N'-Diisopropylcarbodiimide (DIC, 4.0 eq) to activate the amino acid.

-

Add to the resin and agitate for 45 minutes at room temperature.

-

Self-Validation: Perform a Kaiser test. A yellow/colorless result indicates complete coupling. A blue result requires a recoupling step.

Step 3: Pseudoproline Dipeptide Coupling Note: Because dipeptides are expensive and slightly more hindered, high-efficiency coupling reagents are prioritized.

-

Dissolve the pre-formed pseudoproline dipeptide Fmoc-Xaa-Yaa(ψMe,Me pro)-OH (2.0 to 3.0 eq) in a minimal volume of DMF.

-

Add HATU (2.0 to 3.0 eq) and N,N-Diisopropylethylamine (DIPEA, 4.0 to 6.0 eq) to generate the highly reactive active ester.

-

Add the mixture to the resin and agitate for 2 hours.

-

Self-Validation: Perform a micro-cleavage. Withdraw a few resin beads, treat with 100 µL of TFA/TIS/H₂O (95:2.5:2.5) for 30 minutes, precipitate in ether, and analyze via LC-MS to confirm the mass addition of both residues before proceeding.

Step 4: Global Cleavage and Ring Opening

-

Once the sequence is complete, wash the resin with Dichloromethane (DCM) and dry under vacuum.

-

Apply the cleavage cocktail: TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5).

-

Timing dictates success:

-

For Oxazolidines (Ser/Thr): Agitate for 2 hours. This is sufficient for global deprotection and complete oxazolidine ring opening[6].

-

For Thiazolidines (Cys): Agitate for a minimum of 3 to 6 hours. Monitor the reaction via LC-MS at 2-hour intervals. If the +40 Da mass adduct (the intact acetonide ring) persists, extend the cleavage time up to 24 hours[6].

-

-

Filter the resin, precipitate the crude peptide in cold diethyl ether, centrifuge, and purify via RP-HPLC.

Self-validating Fmoc-SPPS workflow integrating oxazolidine and thiazolidine dipeptides.

Conclusion

The strategic insertion of pseudoproline dipeptides is a non-negotiable technique for the synthesis of aggregation-prone therapeutics and complex macrocycles. While oxazolidine derivatives offer rapid, universal cleavage kinetics suitable for general

References

-

Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis Journal of the American Chemical Society (ACS Publications)[Link][4]

-

Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis Organic Letters (ACS Publications)[Link][6]

-

Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis PMC - NIH[Link][5]

Sources

- 1. chempep.com [chempep.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. bachem.com [bachem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Pseudoproline - Wikipedia [en.wikipedia.org]

- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

An In-Depth Technical Guide to Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH: A Key Building Block for Challenging Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Overcoming the Challenge of Peptide Aggregation with Pseudoproline Dipeptides

In the realm of peptide synthesis, particularly for long and complex sequences, aggregation of the growing peptide chain on the solid support remains a significant hurdle. This phenomenon, driven by the formation of intermolecular β-sheet structures, can lead to incomplete coupling reactions, low yields, and difficult purification processes. To address this challenge, the strategic incorporation of "structure-breaking" elements is paramount. Among the most effective tools in the peptide chemist's arsenal are pseudoproline dipeptides.

Introduced by Mutter and coworkers, pseudoproline dipeptides are derivatives of serine, threonine, or cysteine where the side chain is temporarily cyclized onto the backbone nitrogen, forming an oxazolidine or, in the case of cysteine, a thiazolidine ring.[1][2] This modification introduces a "kink" into the peptide backbone, effectively disrupting the formation of secondary structures that lead to aggregation.[1][2] This guide provides a comprehensive technical overview of a specific and valuable cysteine-based pseudoproline dipeptide, Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH, detailing its properties, synthesis, and application in solid-phase peptide synthesis (SPPS).

Physicochemical Properties of Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH

A thorough understanding of the physicochemical properties of this dipeptide is essential for its effective use in peptide synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C36H40N2O9S | [3][4] |

| Molecular Weight | 676.8 g/mol | [3][4] |

| Appearance | Typically a white to off-white solid | General knowledge |

| CAS Number | Not assigned for this specific structure. A closely related analogue, Fmoc-Asp(OtBu)-Cys(Psi(Dmp,H)pro)-OH, has the CAS number 1359754-16-7. | [5][6] |

The Chemistry of Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH

The structure of Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH is designed for seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.

Caption: Chemical structure of Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH.

The key components of the molecule are:

-

Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the N-terminus, allowing for stepwise elongation of the peptide chain in SPPS.[1]

-

Glutamic acid with a tert-butyl (OtBu) protected side chain: The OtBu group is an acid-labile protecting group that prevents side reactions at the glutamic acid side chain during synthesis and is removed during the final cleavage from the resin.

-

Cysteine-derived thiazolidine ring: This is the core of the pseudoproline moiety. It is formed by the condensation of a cysteine residue with 2,4-dimethoxybenzaldehyde (Dmp). This ring structure induces a cis-amide bond conformation, disrupting secondary structure formation.[1][7] The thiazolidine ring is stable to the basic conditions used for Fmoc removal but is cleaved by strong acid (e.g., trifluoroacetic acid, TFA) during the final cleavage step, regenerating the native cysteine residue.[1]

Synthesis of Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH: A Plausible Protocol

-

Formation of the Thiazolidine Ring: Reaction of L-cysteine with 2,4-dimethoxybenzaldehyde.

-

Coupling with Fmoc-Glu(OtBu)-OH: Acylation of the secondary amine of the thiazolidine with the activated carboxyl group of Fmoc-Glu(OtBu)-OH.

Caption: Proposed synthetic workflow for Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

L-Cysteine

-

2,4-Dimethoxybenzaldehyde

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for flash chromatography

Step 1: Synthesis of (4R)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid (Cys(Psi(Dmp,H)pro)-OH)

-

Suspend L-cysteine (1.0 eq) in a suitable solvent such as a mixture of methanol and water.

-

Add 2,4-dimethoxybenzaldehyde (1.05 eq) to the suspension.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

The crude product can be purified by recrystallization or precipitation to yield the desired thiazolidine derivative.

Step 2: Synthesis of Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH

-

Dissolve Fmoc-Glu(OtBu)-OH (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.

-

Add DIPEA (2.0 eq) to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.

-

In a separate flask, dissolve the Cys(Psi(Dmp,H)pro)-OH (1.0 eq) from Step 1 in anhydrous DMF.

-

Add the pre-activated Fmoc-Glu(OtBu)-OH solution to the thiazolidine solution.

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS.

-

Once the reaction is complete, dilute the mixture with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH.

Purification and Characterization

Purification:

-

Flash Chromatography: As described in the protocol above, this is a suitable method for the initial purification of the dipeptide.[11][12][13][14]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For achieving high purity, RP-HPLC is the method of choice. A C18 column with a gradient of acetonitrile in water (both containing 0.1% TFA) is typically used.[15]

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the dipeptide and to assess its purity. The presence of characteristic peaks for the Fmoc, OtBu, and Dmp groups, as well as the amino acid backbones, will confirm the successful synthesis.[16][17]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to determine the molecular weight of the compound, confirming the expected mass of 676.8 g/mol .[1][17]

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH is its incorporation into peptide sequences during Fmoc-SPPS to mitigate aggregation. It is used as a dipeptide building block, replacing a standard Glu-Cys sequence.

Caption: Workflow for incorporating the pseudoproline dipeptide in SPPS.

Recommended Coupling Protocol in SPPS

-

Resin Preparation: Start with the peptide-resin that has a free N-terminal amine.

-

Dipeptide Activation: In a separate vessel, dissolve Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH (1.5-2.0 eq.), a coupling reagent such as HBTU (1.45 eq.), and an activation base like DIPEA (3.0 eq.) in DMF. Allow to pre-activate for a few minutes.

-

Coupling: Add the activated dipeptide solution to the resin and agitate for 1-2 hours at room temperature. The coupling efficiency can be monitored using a qualitative test such as the Kaiser test.

-

Washing: After complete coupling, wash the resin thoroughly with DMF to remove excess reagents.

-

Continue Synthesis: Proceed with the deprotection of the Fmoc group from the newly added dipeptide and continue with the coupling of the next amino acid in the sequence.

Case Study: Synthesis of Human Amylin (hIAPP)

A compelling example of the power of pseudoproline dipeptides is the synthesis of human amylin (hIAPP), a 37-residue peptide that is highly prone to aggregation and is notoriously difficult to synthesize using standard Fmoc-SPPS methods.[18][19][20]

-

The Challenge: Standard synthesis of hIAPP often results in very low yields of the desired product due to severe on-resin aggregation.[18]

-

The Solution: By strategically incorporating pseudoproline dipeptides (in this case, oxazolidine-based) at key positions within the hIAPP sequence, researchers were able to disrupt the formation of β-sheets and significantly improve the synthesis efficiency.[18][19]

-

The Outcome: The use of pseudoproline dipeptides enabled the successful synthesis of full-length hIAPP with high yield and purity.[18][19] The crude product was of sufficient quality to proceed directly to disulfide bond formation.[18] This case study underscores the transformative impact of pseudoproline dipeptides in making "inaccessible" peptides accessible.[1][7]

Conclusion

Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH is a valuable and powerful tool for the synthesis of complex and aggregation-prone peptides. Its ability to disrupt secondary structure formation on the solid support leads to improved coupling efficiencies, higher yields, and simplified purification. By understanding its chemical properties, synthesis, and proper application in SPPS, researchers, scientists, and drug development professionals can leverage this specialized dipeptide to successfully synthesize challenging peptide sequences that are crucial for advancements in biology and medicine.

References

- ChemPep. (n.d.). Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield.

- Abedini, A., & Raleigh, D. P. (2005). Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide. Organic letters, 7(5), 693–696.

- MilliporeSigma. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.

- Advanced ChemTech. (n.d.). Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH.

- Raleigh, D. P., & Abedini, A. (2005). Incorporation of Pseudoproline Derivatives Allows the Facile Synthesis of Human IAPP, a Highly Amyloidogenic and Aggregation-Prone Polypeptide.

- BenchChem. (n.d.). Application Notes and Protocols: Recommended Coupling Conditions for Pseudoproline Dipeptides.

- Abedini, A., & Raleigh, D. P. (2005). Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide. PubMed, 17(5), 693-696.

- ChemPep. (n.d.). Fmoc-Glu(OtBu)-Cys[psi(Dmp,H)pro]-OH.

- Liu, S., et al. (2019). Fmoc-based solid-phase peptide synthesis. Bio-protocol, 9(15), e3309.

- Bachem. (2021, September 13). Pseudoproline & Isoacyl dipeptides.

- Merck Millipore. (n.d.). Pseudoproline dipeptides in Fmoc-solid phase peptide synthesis.

- Sato, K., et al. (2019). Direct synthesis of N-terminal thiazolidine-containing peptide thioesters from peptide hydrazides. The Royal Society of Chemistry.

- Sato, K., et al. (2019). Direct synthesis of N-terminal thiazolidine-containing peptide thioesters from peptide hydrazides. The Royal Society of Chemistry.

- Manne, S., et al. (2022). Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine. ACS Omega, 7(32), 28487-28492.

- Shanghai Galedo Biotechnology Co., Ltd. (n.d.). Fmoc-Asp(OtBu)-Cys(Psi(Dmp,H)pro)-OH. Retrieved from Shanghai Galedo Biotechnology Co., Ltd. website.

- Manne, S., et al. (2022). Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine.

- Kuttler, F., et al. (2009). Solid-State and Solution-Phase Conformations of Pseudoproline-Containing Dipeptides. Australian Journal of Chemistry, 62(7), 711-719.

- Biotage. (n.d.). High Performance Flash Chromatography. An Alternative Technique to Rapidly and Efficiently Purify Crude Synthetic Peptides.

- Sigma-Aldrich. (n.d.). Fmoc-Glu(OtBu)-OH = 98.0 HPLC 71989-18-9.

- Manne, S., et al. (2022). Solid-Phase Synthesis of an "Inaccessible" hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine. PubMed, 7(32), 28487-28492.

- Bachem. (n.d.). Fmoc-Glu(OtBu)-OH · H₂O.

- BLD Pharm. (n.d.). 71989-18-9|Fmoc-Glu(OtBu)-OH.

- Nowick, J. S. (2020).

- Chem-Impex. (n.d.). Fmoc-Asp(OtBu)-Cys(Psi(Dmp,H)pro)-OH.

- Axel Semrau GmbH. (2021, January 15). Reversed Phase Flash Chromatography Purification of Peptide-Peptoid Hybrids.

- BenchChem. (n.d.). Technical Support Center: Purification of Fmoc-Peptides by HPLC.

- Mező, G., et al. (2024).

- PubChem. (n.d.). Fmoc-Glu(OtBu)-OH HO.

- Comptes Rendus de l'Académie des Sciences. (n.d.). Thiazolidines to lock cis Xaa-Pro amide bond: new synthetic approach. Retrieved from Comptes Rendus de l'Académie des Sciences website.

- White, P., et al. (2004). Expediting the Fmoc solid phase synthesis of long peptides through application of dimethyloxazolidine dipeptides.

- Sigma-Aldrich. (n.d.). Fmoc-Glu(OtBu)-OH = 98.0 HPLC 71989-18-9.

- Advent Chembio. (n.d.). Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis.

- Peptides. (n.d.). Fmoc-Glu(OtBu)-OH; CAS C24H27NO6.

- Teledyne Labs. (n.d.). Flash Peptide Purification and Method Development: Thymosin.

- Axel Semrau GmbH. (2021, January 15). Reversed Phase Flash Chromatography Purification of Peptide-Peptoid Hybrids.

Sources

- 1. chempep.com [chempep.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. advancedchemtech.com [advancedchemtech.com]

- 4. chempep.com [chempep.com]

- 5. Fmoc-Asp(OtBu)-Cys(Psi(Dmp,H)pro)-OH-Shanghai Galedo Biotechnology Co., Ltd. [galedo-bio.com]

- 6. chemimpex.com [chemimpex.com]

- 7. bachem.com [bachem.com]

- 8. shop.bachem.com [shop.bachem.com]

- 9. 71989-18-9|Fmoc-Glu(OtBu)-OH|BLD Pharm [bldpharm.com]

- 10. peptide.com [peptide.com]

- 11. italianpeptidesociety.it [italianpeptidesociety.it]

- 12. biotage.com [biotage.com]

- 13. teledynelabs.com [teledynelabs.com]

- 14. axelsemrau.de [axelsemrau.de]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. connectsci.au [connectsci.au]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Application of 2,4-Dimethoxybenzyl (Dmp) in Cysteine Pseudoprolines: A Technical Guide for Advanced Peptide Synthesis

Abstract

In the intricate landscape of solid-phase peptide synthesis (SPPS), the challenge of peptide aggregation and the orthogonal protection of reactive side chains remain paramount hurdles. Cysteine, with its nucleophilic thiol group, is crucial for forming disulfide bridges that define the tertiary structure of many peptides and proteins. However, its reactivity necessitates robust protection strategies. This technical guide provides an in-depth exploration of the 2,4-dimethoxybenzyl (Dmp) protecting group as a key component of cysteine-derived pseudoprolines. We will delve into the mechanistic underpinnings of Dmp-protected cysteine pseudoprolines, their synthesis, their strategic incorporation into peptide sequences to mitigate aggregation, and the specific conditions for their cleavage. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this advanced methodology for the synthesis of complex, disulfide-rich, and cyclic peptides.

The Challenge of "Difficult" Sequences and the Pseudoproline Solution

The stepwise elongation of a peptide chain on a solid support can be hampered by the formation of intra- and inter-chain hydrogen bonds, leading to aggregation. This phenomenon, particularly prevalent in "difficult" sequences rich in hydrophobic residues, can result in poor solvation, incomplete coupling reactions, and ultimately, low yields and purity of the target peptide.

To circumvent this, the concept of "pseudoprolines" was introduced as a temporary, structure-disrupting modification. Pseudoprolines are cyclic derivatives of serine, threonine, or cysteine that mimic the kinked conformation of proline, thereby disrupting the formation of secondary structures like β-sheets that are responsible for aggregation.[1][2] For cysteine, this is achieved by forming a thiazolidine ring.[3]

The Role of the 2,4-Dimethoxybenzyl (Dmp) Group

While the thiazolidine ring itself acts as the pseudoproline, the choice of substituent on the ring is critical for its stability and subsequent removal. The 2,4-dimethoxybenzyl (Dmp) group, when used to form a 2,4-dimethoxy-N,S-benzylidene acetal with cysteine, offers a unique combination of features that make it highly advantageous in Fmoc-based SPPS.[4]

The Dmp group provides steric bulk, which contributes to the disruption of peptide aggregation. More importantly, the electron-donating methoxy groups at the ortho and para positions of the benzyl ring render the acetal highly acid-labile.[5] This allows for its clean and efficient removal under standard trifluoroacetic acid (TFA) cleavage conditions used in the final deprotection step of Fmoc-SPPS, regenerating the native cysteine residue.[4][6]

Synthesis and Incorporation of Dmp-Protected Cysteine Pseudoprolines

The most common strategy for incorporating Dmp-protected cysteine pseudoprolines is through the use of pre-formed Fmoc-Xaa-Cys(ΨDmp,Hpro)-OH dipeptide building blocks.[2] The synthesis of these dipeptides involves the reaction of an N-terminally Fmoc-protected amino acid (Xaa) with a cysteine derivative where the thiol and amino groups are cyclized with 2,4-dimethoxybenzaldehyde.[4]

Diagram: Synthesis of Fmoc-Xaa-Cys(ΨDmp,Hpro)-OH Dipeptide

Caption: Synthesis of the Dmp-protected cysteine pseudoproline dipeptide.

Experimental Protocol: Incorporation into SPPS

The use of these dipeptide building blocks in automated or manual SPPS is straightforward and follows standard protocols.

-

Resin Swelling: Swell the appropriate solid-phase resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid using a 20% solution of piperidine in DMF.

-

Coupling: Dissolve the Fmoc-Xaa-Cys(ΨDmp,Hpro)-OH dipeptide and a coupling agent (e.g., HATU, HBTU) in DMF. Add a base such as N,N-diisopropylethylamine (DIPEA) and add the mixture to the resin. Allow the coupling reaction to proceed for 1-2 hours.

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat: Continue the peptide chain elongation by repeating the Fmoc deprotection and coupling steps with the subsequent amino acids.

Cleavage of the Dmp Protecting Group and Thiazolidine Ring

The key advantage of the Dmp group lies in its acid lability. During the final cleavage of the peptide from the resin, the Dmp group and the thiazolidine ring are simultaneously cleaved, regenerating the free cysteine thiol.

Mechanism of Cleavage

The cleavage is an acid-catalyzed hydrolysis. The acidic environment protonates the acetal, leading to the formation of a resonance-stabilized carbocation on the Dmp group. This facilitates the ring-opening of the thiazolidine, which is followed by hydrolysis to yield the free cysteine residue.

Diagram: Cleavage of Dmp-Protected Cysteine Pseudoproline

Caption: Cleavage of the Dmp group and thiazolidine ring from the peptide.

Experimental Protocol: Cleavage and Deprotection

-

Resin Preparation: After synthesis, wash the resin with dichloromethane (DCM) and dry it under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail, typically consisting of trifluoroacetic acid (TFA), a scavenger such as triisopropylsilane (TIS) to prevent side reactions with the Dmp carbocation, and water. A common mixture is TFA/TIS/H2O (95:2.5:2.5).

-

Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.[6]

-

Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding cold diethyl ether.

-

Purification: Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Advantages and Applications

The use of Dmp-protected cysteine pseudoprolines offers several significant advantages:

-

Enhanced Synthetic Efficiency: By disrupting aggregation, these building blocks lead to higher coupling efficiencies and overall yields, especially for long and difficult sequences.[2]

-

Improved Purity: The prevention of aggregation-related side reactions results in a cleaner crude product, simplifying purification.

-

Traceless Protection: The Dmp group and the thiazolidine ring are completely removed during the final cleavage, leaving no trace in the final peptide.[7]

-

Compatibility: Dmp-cysteine pseudoprolines are fully compatible with standard Fmoc-SPPS chemistry.[2]

These advantages make this methodology particularly well-suited for the synthesis of:

-

Long Peptides and Small Proteins: Where aggregation is a major obstacle.

-

Cyclic Peptides: The induced turn can facilitate macrocyclization.[7][8]

-

Peptides with Multiple Cysteine Residues: Allowing for controlled disulfide bond formation after deprotection.

Comparative Analysis

| Protecting Group Strategy | Advantages | Disadvantages |

| Trityl (Trt) | Widely used, good stability. | Can be prone to racemization during coupling.[2] |

| Acetamidomethyl (Acm) | Stable to TFA, allows for orthogonal protection.[9] | Requires a separate deprotection step, often with harsh reagents like mercury(II) acetate or iodine.[9] |

| Dmp-Pseudoproline | Disrupts aggregation, traceless, cleaved with TFA.[2][4] | Requires the use of dipeptide building blocks. |

Conclusion

The 2,4-dimethoxybenzyl protecting group, when incorporated into a cysteine-derived pseudoproline, represents a powerful and strategic tool in the arsenal of the modern peptide chemist. By effectively addressing the pervasive issue of peptide aggregation while offering a traceless and readily cleavable protecting group for the cysteine thiol, the Dmp-pseudoproline methodology facilitates the synthesis of complex peptides that were previously challenging to access. This in-depth understanding of its principles, synthesis, and application empowers researchers to push the boundaries of peptide science and accelerate the development of novel peptide-based therapeutics.

References

Sources

- 1. chempep.com [chempep.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. connectsci.au [connectsci.au]

- 8. pubs.acs.org [pubs.acs.org]

- 9. bachem.com [bachem.com]

Methodological & Application

Application Note: Standard Protocol for Coupling Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH in SPPS

Introduction & Mechanistic Rationale

The synthesis of Cysteine-rich peptides or long sequences is frequently plagued by on-resin aggregation, leading to deletion sequences and poor crude purity. The dipeptide building block Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH represents a precision tool designed to overcome these barriers.

The "Kink" Mechanism

Unlike standard amino acids, this dipeptide contains a Pseudoproline (PsiPro) unit at the C-terminus.[1][2][3] The Cysteine residue is modified into a thiazolidine ring (protected with a 2,4-dimethoxyphenyl (Dmp) group). This cyclic structure mimics the geometry of Proline, locking the peptide backbone into a cis-amide conformation.[4] This induces a "kink" in the growing chain, mechanically disrupting the inter-chain hydrogen bond networks (beta-sheets) responsible for aggregation.[1][3]

Why Use the Dipeptide Format?

Directly coupling an amino acid onto a steric-heavy pseudoproline (a secondary amine) is kinetically sluggish and prone to failure. By using a pre-formed dipeptide (Fmoc-Glu-...-Cys(Psi)...), the difficult bond is already formed synthetically. The user simply couples the dipeptide unit to the resin, which is a standard amide bond formation, and then continues synthesis from the unhindered N-terminal Glutamate.

Materials & Reagents

| Component | Specification | Role |

| Building Block | Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH | Aggregation disruptor / Cys donor |

| Coupling Reagent | DIC (Diisopropylcarbodiimide) / Oxyma Pure | Standard activation (low racemization) |

| Alt. Reagent | HATU / HOAt / DIEA | High-power activation for difficult resins |

| Solvent | DMF (N,N-Dimethylformamide) | Peptide grade, amine-free |

| Cleavage Cocktail | TFA / TIS / H₂O / DODT | Acidolytic cleavage & scavenger |

Experimental Protocol

Phase 1: Coupling the Dipeptide to the Resin

Objective: Attach the C-terminal Cys(Psi) of the dipeptide to the free amine of the resin-bound chain.

Critical Insight (Racemization Control): While activating C-terminal peptide fragments typically risks racemization via oxazolone formation, the cyclic nature of the Cys(Psi) thiazolidine ring significantly suppresses this pathway. However, to ensure maximum chiral integrity, we recommend DIC/Oxyma over base-heavy uronium salts (like HBTU/DIEA) for this specific step.

Step-by-Step:

-

Preparation: Calculate 2.5 - 3.0 equivalents of the dipeptide relative to the resin loading. (Note: Lower equivalents are used compared to single AAs due to cost/bulk).

-

Activation:

-

Dissolve the dipeptide and 3.0 eq Oxyma Pure in minimal DMF.

-

Add 3.0 eq DIC .

-